3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
Description
Historical Development of Imidazo[1,2-a]pyrimidine Derivatives
The imidazo[1,2-a]pyrimidine framework emerged as a hybrid heterocycle in the mid-20th century, building upon foundational work in pyrimidine and imidazole chemistry. Early synthetic routes relied on cyclocondensation reactions between 2-aminopyrimidines and α-haloketones, though modern methods increasingly leverage transition-metal catalysis and microwave-assisted protocols. The discovery of bioactive derivatives, such as antimycotic agents in the 1990s, spurred systematic exploration of substitution patterns. For example, the introduction of chloro groups at specific positions was found to modulate electronic properties and binding affinity, as evidenced by the antileishmanial activity of 3-(1,1,3,3-tetramethylbutylamine)-substituted imidazo[1,2-a]pyrimidines.
A pivotal advancement occurred with the application of computational modeling to rationalize structure-activity relationships (SAR). Studies demonstrated that chloro substituents at the 2- and 3-positions of the imidazo[1,2-a]pyrimidine core enhance hydrophobic interactions with enzyme active sites, particularly in CYP51 homologs implicated in fungal sterol biosynthesis. This mechanistic insight guided the design of 3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine, where the 4-chlorophenyl group provides steric bulk for target selectivity.
Significance in Heterocyclic Medicinal Chemistry
Imidazo[1,2-a]pyrimidines occupy a privileged position in medicinal chemistry due to their balanced physicochemical properties and versatile bioisosteric potential. The scaffold’s aromatic system enables π-π stacking with protein residues, while the nitrogen-rich structure facilitates hydrogen bonding and coordination with metal ions. Comparative analyses of halogenated derivatives reveal that chloro-substituted variants, such as this compound, exhibit improved metabolic stability over non-halogenated analogues, attributed to reduced oxidative metabolism at the chloro-substituted positions.
Table 1: Bioactivity Profiles of Select Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Substituents | Target Activity | IC50/EC50 (μM) | Source |
|---|---|---|---|---|
| Derivative 24 | 3-(1,1,3,3-TMB), 2-furfuryl | Antileishmanial | <10 | ACS Omega 2023 |
| Voriconazole analogue | 2,4-Dichlorophenyl | Antifungal (C. |
Properties
IUPAC Name |
3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDWEWDXBCVPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Multi-Step Synthesis
Reaction Sequence and Mechanism
The classical route to 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine involves three sequential transformations: halogenation, cross-coupling, and cyclization (Scheme 1).
Halogenation of 2-Aminopyrimidine
The process begins with bromination at the 3-position of 2-aminopyrimidine using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C. This step achieves >90% conversion, yielding 3-bromo-2-aminopyrimidine as a key intermediate. The low temperature minimizes side reactions such as di-bromination or ring degradation.
Grignard Cross-Coupling
The brominated intermediate reacts with 4-chlorophenylmagnesium bromide under anhydrous THF at −10°C. After quenching with dilute HCl, the substituted pyrimidine precursor is isolated in 65–70% yield. Kinetic studies indicate that the Grignard reagent’s nucleophilicity is enhanced by the electron-withdrawing chlorine substituents on the aryl ring, facilitating oxidative addition.
Cyclization with Chloroacetonitrile
Ring closure is achieved using chloroacetonitrile and zinc chloride (ZnCl₂) as a Lewis acid catalyst in refluxing toluene. The ZnCl₂ coordinates to the pyrimidine nitrogen, activating the α-carbon of chloroacetonitrile for nucleophilic attack. This step proceeds with 45–60% yield, producing the target compound with >95% purity by HPLC.
Table 1: Conventional Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | POBr₃, CH₂Cl₂, 0–5°C | 92 | 98 |
| Grignard Coupling | 4-Cl-C₆H₄MgBr, THF, −10°C | 68 | 97 |
| Cyclization | ClCH₂CN, ZnCl₂, toluene, 110°C | 58 | 95 |
Microwave-Assisted Synthesis
Solvent-Free Protocol with Al₂O₃ Catalysis
A breakthrough methodology employs microwave irradiation and basic alumina (Al₂O₃) to accelerate the cyclization step. This one-pot approach condenses 2-aminopyrimidine and α-bromo-4-chloroacetophenone under solvent-free conditions.
Optimization of Catalyst Loading
Varying Al₂O₃ concentrations (5–20 wt%) revealed that 15% catalyst loading maximizes yield (70%) while minimizing side-product formation (Table 2). The alumina surface acts as a solid acid, polarizing the carbonyl group of the α-bromoketone and facilitating nucleophilic attack by the pyrimidine amine.
Microwave Parameters
Irradiation at 300 W for 10 minutes achieves near-complete conversion, compared to 6–8 hours under conventional heating. The rapid dielectric heating minimizes thermal decomposition, preserving the imidazo[1,2-a]pyrimidine core’s integrity.
Table 2: Microwave Synthesis Optimization
| Al₂O₃ Loading (wt%) | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| 5 | 15 | 52 | 91 |
| 10 | 12 | 63 | 93 |
| 15 | 10 | 70 | 96 |
| 20 | 10 | 68 | 94 |
Alternative Halogenation Strategies
Trihaloisocyanuric Acid-Mediated Cyclization
A novel approach utilizes trichloroisocyanuric acid (TCCA) in ethanol under reflux to effect simultaneous cyclization and chlorination. Starting from 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine, TCCA introduces the 3-chloro substituent via electrophilic aromatic substitution.
Reaction Conditions
Heating at 80°C for 4 hours in ethanol achieves 53% yield, with the solvent acting as both a proton shuttle and stabilizer for the reactive N-chloro intermediate. While lower yielding than conventional methods, this route avoids toxic halogenating agents like POBr₃.
Byproduct Analysis
GC-MS data identified 5-chloro and 7-chloro isomers as minor byproducts (8–12%), attributed to the ambident electrophilicity of TCCA.
Comparative Analysis of Methodologies
Yield and Scalability
- Conventional Synthesis : Offers reproducible yields (45–60%) but requires cryogenic conditions and hazardous reagents.
- Microwave Method : Superior yield (70%) and shorter reaction time (10 min), ideal for high-throughput screening.
- TCCA Route : Moderate yield (53%) but greener profile, suitable for small-scale applications.
Chemical Reactions Analysis
3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation might introduce additional halogen atoms into the molecule, while nitration could add nitro groups.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,2-a]pyrimidine derivatives, including 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine, exhibit significant anticancer properties. These compounds have been shown to inhibit c-KIT kinase activity, which is crucial in the treatment of gastrointestinal stromal tumors (GIST) and other malignancies associated with c-KIT mutations. The inhibition of this kinase can lead to reduced tumor growth and improved patient outcomes in cancers driven by c-KIT mutations .
Cholinesterase Inhibition
Imidazo[1,2-a]pyrimidine derivatives have demonstrated promising cholinesterase inhibitory activities. This is particularly relevant for treating neurodegenerative diseases such as Alzheimer's. Compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives showing IC50 values in the low micromolar range . The presence of electron-withdrawing groups like chlorine enhances these inhibitory effects, making them potential candidates for further development .
Antimicrobial Properties
The antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives has also been explored. Studies show that these compounds can inhibit various bacterial strains and may offer new avenues for antibiotic development . The introduction of substituents such as the 4-chlorophenyl group is believed to enhance their antimicrobial efficacy.
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer potential of imidazo[1,2-a]pyrimidine derivatives found that compounds with halogen substitutions exhibited enhanced efficacy against GIST cells. The study highlighted the importance of substituent effects on the biological activity of these compounds .
Case Study 2: Neuroprotective Effects
In a pharmacological evaluation focused on cholinesterase inhibition, several imidazo[1,2-a]pyrimidine derivatives were synthesized and tested. The results indicated that compounds with specific substituents showed significant inhibition of AChE activity, suggesting potential use in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties of Selected Compounds
Key Observations:
Nitroso (CAS 30469-02-4) and amino (CAS 244.68 g/mol) groups at C3 introduce distinct electronic profiles. The nitroso derivative may exhibit redox activity, while the amino group enhances hydrogen-bonding capacity . Benzo-fused derivatives (e.g., Compound 3d) show increased molecular weight and planarity, which could enhance DNA intercalation in anticancer applications .
Pharmacological Implications: The methanol-substituted derivative (CAS 103844-30-0) demonstrates improved solubility due to its hydroxyl group, making it a candidate for oral formulations . Selenoester analogs (e.g., 4-chlorophenyl selenoesters) exhibit unique reactivity with mercury(II) chloride, suggesting utility in heavy metal detoxification .
Key Findings:
- The parent compound’s chloro substituents are introduced via regioselective halogenation, a common strategy for enhancing target affinity .
- Nitroso and amino derivatives require specialized reagents (e.g., NaNO₂ or ammonia), impacting scalability .
- Triaryl-substituted analogs (e.g., Compound 3d) are prioritized for their balanced ADME profiles and kinase inhibitory activity .
Biological Activity
3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's structure is characterized by an imidazo[1,2-a]pyrimidine core with a chloro substituent at the 3-position and a para-chloro phenyl group at the 2-position. This specific arrangement is believed to enhance its biological activity.
1. Antimicrobial Activity
This compound has shown significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
Mechanistically, it is believed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
3. Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in various biological pathways.
- Acetylcholinesterase (AChE) : The compound showed moderate inhibition with an IC50 value of 79 µM.
- Butyrylcholinesterase (BChE) : It exhibited stronger inhibition with an IC50 of 65 µM.
These findings indicate potential applications in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound's mechanism involves:
- Inhibition of Enzymes : By binding to active sites on enzymes like AChE and BChE, it disrupts normal cellular signaling pathways.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Disruption of Cellular Processes : By interfering with cellular metabolism and proliferation mechanisms, it shows promise in combating infections and tumors .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various imidazo[1,2-a]pyrimidines, this compound was found to outperform several known antibiotics against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with this compound resulted in significant tumor regression in xenograft models of lung cancer. The study noted a reduction in tumor size by approximately 50% after two weeks of treatment compared to control groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine?
- Methodological Answer : The core imidazo[1,2-a]pyrimidine scaffold is typically synthesized via condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds (e.g., aldehydes or ketones). For chloro-substituted derivatives, chlorination steps using reagents like POCl₃ or PCl₅ are critical. A representative procedure involves reacting 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with phosphoryl chloride (POCl₃) in DMF at elevated temperatures to introduce the 3-chloro substituent .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and substituent orientation (e.g., as demonstrated for 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives) .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns. Key signals include aromatic protons (δ 7.0–8.5 ppm) and imidazo-pyrimidine backbone carbons (δ 120–160 ppm) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns .
Q. What pharmacological activities are associated with this compound's structural class?
- Methodological Answer : Imidazo[1,2-a]pyrimidines are pharmacologically diverse, showing anxiolytic, cardiovascular, and neuroleptic activities. While direct data on this compound is limited, related compounds with 4-chlorophenyl groups exhibit enhanced bioactivity due to improved lipophilicity and target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
- Methodological Answer :
- Substituent variation : Modify the 4-chlorophenyl group (e.g., replace with fluorophenyl or isobutylphenyl) to assess steric/electronic effects on target affinity .
- Core scaffold tweaks : Introduce electron-withdrawing groups (e.g., nitroso at C-3) to modulate reactivity, as seen in 2-(4-chlorophenyl)-3-nitroso derivatives .
- Kinetic assays : Evaluate inhibitory constants (Ki) against targets like phosphodiesterases or COX-2 using enzyme-linked assays .
Q. What computational methods predict its binding affinity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., COX-2 active site). Validate with experimental IC₅₀ values .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
- QSAR modeling : Develop predictive models using descriptors like LogP, polar surface area, and H-bond donors .
Q. How to address contradictions in reported synthetic yields?
- Methodological Answer :
- Reaction condition optimization : Screen solvents (DMF vs. CHCl₃), temperatures (0–100°C), and catalysts (e.g., Lewis acids) to improve reproducibility .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-chlorinated derivatives) and adjust stoichiometry .
Q. What analytical techniques ensure purity and stability?
- Methodological Answer :
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and monitor degradation under stress conditions (heat, light) .
- TLC : Use silica gel plates with ethyl acetate/hexane eluents to track reaction progress and isolate intermediates .
- Stability studies : Store samples under inert atmospheres and assess decomposition via accelerated stability testing (40°C/75% RH for 6 months) .
Q. What strategies optimize chlorination in the synthesis of this compound?
- Methodological Answer :
- Regioselective chlorination : Use POCl₃ in DMF at 80°C to target the C-3 position, avoiding over-chlorination .
- Alternative chlorinating agents : Compare PCl₅, SOCl₂, or NCS for efficiency and selectivity .
- In situ monitoring : Employ FTIR to detect intermediate formation (e.g., P=O stretches at 1250 cm⁻¹) and optimize reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
